molecular formula C15H15N3O3S2 B374361 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide CAS No. 302804-53-1

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide

Cat. No. B374361
CAS RN: 302804-53-1
M. Wt: 349.4g/mol
InChI Key: CYJFMHGTMANLDR-UHFFFAOYSA-N
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Description

“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide” is a chemical compound that has been studied for its potential applications . It is an important intermediate for the synthesis of many drugs with antipyretic and analgesic effects .


Synthesis Analysis

The compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio .


Molecular Structure Analysis

The compound has been characterized by single crystal XRD analysis . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .


Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .


Physical And Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .

Scientific Research Applications

Docking and DFT Studies

The compound has been used in docking and Density Functional Theory (DFT) studies . It was synthesized and characterized by single crystal XRD analysis . The various intermolecular interactions that stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring, were investigated . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .

Quantum Parameters Investigation

The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations .

Biological Activity

4-Aminoantipyrine and its derivatives, including this compound, have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .

Synthesis of Bioactive Compounds

4-Aminoantipyrine, a building block for synthesizing this compound, has been used to synthesize different heterocyclic and bioactive compounds .

Preparation of Dyes and Pigments

Derivatives of 4-aminoantipyrine, which is used in the synthesis of this compound, have contributed to dye and pigment preparation .

Use in Catalytic Processes

Hydrazones and their metal complexes, including this compound, have found uses in catalytic processes .

Wastewater Treatment

Hydrazones and their metal complexes, including this compound, have been used in wastewater treatment .

Pharmaceutical Formulations

Hydrazones and their metal complexes, including this compound, have been used in spectrophotometric determination of some species in pharmaceutical formulations .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-11-14(16-23(20,21)13-9-6-10-22-13)15(19)18(17(11)2)12-7-4-3-5-8-12/h3-10,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFMHGTMANLDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiophene-2-sulfonamide

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